Sanggenon C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

桑根黄酮Cは、桑の木(モラス種)の樹皮に含まれる天然のフラボノイド化合物です。 抗がん作用、抗炎症作用、抗菌作用、抗ウイルス作用、抗血栓作用、免疫調節作用など、さまざまな生物活性で知られています 。この化合物は、科学や医学のさまざまな分野における潜在的な治療応用から、大きな注目を集めています。

準備方法

合成経路と反応条件

桑根黄酮Cは、ジールス・アルダー型付加体であり、ジエノフィル(主にカルコン)と脱水プレニルフェノールジエンの分子間[4+2]環状付加反応によって生合成されます 。 エンド環状付加体の混合物を、水性炭酸水素ナトリウムとトリエチルアミン三フッ化水素で順次処理すると、桑根黄酮Cと桑根黄酮Oの混合物が3段階で36%の収率で得られます .

工業的製造方法

桑根黄酮Cの工業的製造は、主に桑の木の樹皮などの天然資源からの抽出を行います。 抽出プロセスには、溶媒抽出、精製、結晶化が含まれ、純粋な化合物が得られます .

化学反応解析

反応の種類

桑根黄酮Cは、以下を含むさまざまな化学反応を起こします。

酸化: 桑根黄酮Cは、フリーラジカルを捕捉し、酸化ストレスを抑制することで、抗酸化作用を示します.

還元: 還元反応を起こすこともできますが、還元反応の詳細については限られています。

一般的な試薬と条件

酸化: 一般的な試薬には、過酸化水素などの酸化剤があります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用できます。

生成される主な生成物

これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応では、桑根黄酮Cの酸化誘導体が得られる場合があり、置換反応では、置換されたフラボノイド誘導体が得られる場合があります .

科学研究への応用

化学反応の分析

Types of Reactions

Sanggenon C undergoes various chemical reactions, including:

Oxidation: This compound exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress.

Reduction: It can undergo reduction reactions, although specific details on reduction reactions are limited.

Substitution: This compound can participate in substitution reactions, particularly in the presence of specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride may be used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may result in substituted flavonoid derivatives .

科学的研究の応用

Sanggenon C is a flavonoid derivative of benzopyrone that is derived from Morus alba and possesses diverse biological activities, including anti-cancer, anti-inflammatory, antimicrobial, antiviral, antithrombotic, and immune-modulatory properties . Scientific studies have explored the applications of this compound in various fields, demonstrating its potential therapeutic benefits.

Scientific Research Applications

Anti-cancer Properties: this compound has shown promise as an anti-cancer agent in colorectal cancer cells . It inhibits the proliferation of colon cancer cells in a dose- and time-dependent manner . this compound also induces apoptosis (programmed cell death) in HT-29 colon cancer cells and increases the generation of reactive oxygen species (ROS) . In vivo studies have further confirmed these results, demonstrating that this compound treatment can suppress xenograft colon tumor growth .

Cardioprotective Effects: this compound exhibits cytoprotective effects against hypoxia injury in cardiac cells . It reduces the expression levels of pro-inflammatory cytokines, such as tumor necrosis factor α (TNFα), interleukin (IL)-1β, and IL-6, in cardiomyocytes exposed to hypoxia . Additionally, this compound inhibits oxidative stress induced by hypoxia by reducing ROS generation and increasing the release of antioxidant nitric oxide (NO) and superoxide dismutase (SOD) . It also activates autophagy, a process that removes damaged organelles and protects cells from damage .

Antioxidant Activity: this compound demonstrates antioxidant activity through multiple pathways, including electron transfer and iron binding . It is effective in scavenging free radicals, such as 1,1-diphenyl-2-picryl-hydrazl (DPPH- ) and 2,2′-azino-bis (3-ethylbenzo-thiazoline-6-sulfonic acid radical (ABTS- +), and in reducing iron levels, which can help alleviate oxidative stress .

Data Tables

The following tables summarize the effects of this compound on various parameters in scientific studies:

Table 1: Effects of this compound on Colon Cancer Cell Proliferation

| Cell Line | IC50 Value (µM) |

|---|---|

| LoVo | Data not available in the provided search results |

| HT-29 | Data not available in the provided search results |

| SW480 | Data not available in the provided search results |

Table 2: Effects of this compound on Apoptosis of HT-29 Cells

| Group | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |

|---|---|---|

| Control | 0 | 1.27±0.46 |

| Low-dose | 10 | 15.4±1.97 |

| Mid-dose | 20 | 26.3±3.26 |

| High-dose | 40 | 38.9±3.13 |

Table 3: Effects of this compound on Inflammatory Cytokine Levels in Cardiomyocytes under Hypoxia

| Cytokine | Hypoxia Group | This compound Treatment Group |

|---|---|---|

| TNFα | Increased | Attenuated |

| IL-1β | Increased | Attenuated |

| IL-6 | Increased | Attenuated |

Colon Cancer

In a study of colon cancer cells, this compound inhibited cell proliferation and induced apoptosis . The study used colorectal cancer cells (LoVo, HT-29 and SW480) treated with this compound (0, 5, 10, 20, 40 and 80 µM), which resulted in inhibited proliferation of colon cancer cells . In addition, this compound (10, 20, 40 µM) induced apoptosis of HT-29 colon cancer cells as well as increased ROS generation .

Cardiomyocyte Hypoxia Injury

This compound was studied for its effects on cardiomyocyte hypoxia injury using H9c2 rat cardiomyoblasts . The results indicated that pretreatment with this compound (1, 10 and 100 µM) reduced the expression levels of pro-inflammatory cytokines and was associated with reduced levels of reactive oxygen species generation, as well as increased levels of antioxidant nitric oxide and superoxide dismutase .

Anti-Influenza Virus and Anti-Inflammatory Effects

In an efficacy study, MA60 was orally administered to female BALB/c mice to determine its anti-influenza virus and anti-inflammatory effects . Dose-dependent quantities of this compound in serum and sanggenon D in liver samples were detected . The MTD was reached at 100 mg/kg .

作用機序

桑根黄酮Cは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗炎症作用: 桑根黄酮Cは、核因子-κB(NF-κB)の活性化と接着分子の発現を阻害することで、炎症を抑制します.

神経保護作用: RhoA-ROCKシグナル伝達経路を調節することで、脳虚血再灌流障害における炎症と酸化ストレスを抑制します.

類似化合物の比較

桑根黄酮Cは、以下のような他の類似化合物と比較されます。

桑根黄酮D: 桑根黄酮Cと桑根黄酮Dの両方は、抗酸化作用を持つジールス・アルダー型付加体です。

クワンオンCとクワンオンG: これらの化合物は、桑の木からも単離されており、抗がん作用や抗炎症作用などの類似の生物活性を共有しています.

桑根黄酮Cは、さまざまな分野の科学や医学における潜在的な治療応用と、生物活性のユニークな組み合わせによって際立っています。

類似化合物との比較

Sanggenon C is compared with other similar compounds, such as:

Sanggenon D: Both this compound and sanggenon D are Diels-Alder-type adducts with antioxidant properties.

Kuwanon C and Kuwanon G: These compounds are also isolated from the mulberry tree and share similar biological activities, including anticancer and anti-inflammatory properties.

This compound stands out due to its unique combination of biological activities and its potential therapeutic applications in various fields of science and medicine.

生物活性

Sanggenon C, a natural flavonoid derived from the stem bark of Morus cathayana, has garnered attention for its diverse biological activities, particularly in cancer therapy. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on tumor cells, and related pharmacological properties.

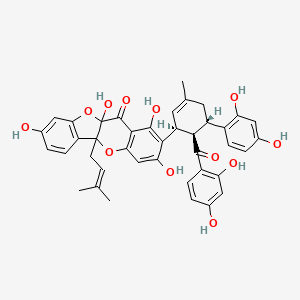

Chemical Structure and Properties

This compound is classified as a flavanone Diels-Alder adduct with the molecular formula C40H36O12. Its unique structure contributes to its pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant effects .

1. Inhibition of Tumor Cell Viability

This compound has been shown to significantly inhibit tumor cell viability through several mechanisms:

- Proteasome Inhibition : Research indicates that this compound inhibits the chymotrypsin-like activity of both purified human 20S proteasome and 26S proteasome in cell lysates. This inhibition leads to an accumulation of ubiquitinated proteins and promotes cell cycle arrest at the G0/G1 phase .

- Induction of Apoptosis : In colorectal cancer cells (e.g., HT-29), this compound induces apoptosis characterized by increased reactive oxygen species (ROS) generation and elevated intracellular calcium levels. The percentage of apoptotic cells increased significantly with higher concentrations of this compound, demonstrating a dose-dependent effect .

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound resulted in a notable increase in G0/G1 phase cells while decreasing the S phase population. This indicates that this compound effectively blocks cell transition at the G1/S boundary .

2. Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and nitric oxide (NO). It suppresses TNF-alpha-induced expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) through the downregulation of NF-kappa B activation .

In Vivo Studies

In vivo experiments using xenograft models have demonstrated that this compound significantly inhibits tumor growth. For instance, in a study involving colon cancer xenografts in nude mice, tumors treated with this compound showed reduced size and weight compared to control groups, with a clear dose-dependent response observed .

| Treatment Group | Tumor Volume (mm³) | Tumor Weight (g) |

|---|---|---|

| Control | 2231.8 ± 112.7 | Heavier |

| Low Dose (2.5 mg/kg) | 1544.7 ± 116.8 | Lighter |

| Mid Dose (5 mg/kg) | 1167.4 ± 129.6 | Lighter |

| High Dose (10 mg/kg) | 833.8 ± 91.3 | Lighter |

Case Study: Colon Cancer

A study focused on HT-29 colon cancer cells demonstrated that treatment with this compound led to significant apoptosis as evidenced by Hoechst staining results showing condensed chromatin and nuclear fragmentation. The apoptotic rates were quantified as follows:

| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |

|---|---|

| Control | 1.27 ± 0.46 |

| Low Dose (10) | 15.4 ± 1.97 |

| Mid Dose (20) | 26.3 ± 3.26 |

| High Dose (40) | 38.9 ± 3.13 |

This illustrates the compound's potential as an effective therapeutic agent against colon cancer .

Case Study: Glioblastoma

Recent findings indicate that this compound also suppresses glioblastoma cell proliferation by modulating the expression of death-associated protein kinase 1 (DAPK1), leading to increased apoptosis without apparent organ toxicity in animal models .

特性

CAS番号 |

80651-76-9 |

|---|---|

分子式 |

C40H36O12 |

分子量 |

708.7 g/mol |

IUPAC名 |

(5aR,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

InChI |

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39-,40-/m1/s1 |

InChIキー |

XETHJOZXBVWLLM-HUKCQOFTSA-N |

SMILES |

O=C1C(OC2=CC(O)=CC=C23)(O)C3(C/C=C(C)\C)OC4=C1C(O)=C([C@@H]5[C@H](C(C6=CC=C(O)C=C6O)=O)[C@@H](C7=CC=C(O)C=C7O)CC(C)=C5)C(O)=C4 |

異性体SMILES |

CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)O[C@@]6(C7=C(C=C(C=C7)O)O[C@@]6(C5=O)O)CC=C(C)C)O |

正規SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |

外観 |

Solid powder |

Key on ui other cas no. |

80651-76-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

cathayanon E sanggenon C sanggenone C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。